molecular formula C3H4Cl4GeO B095135 Propanoyl chloride, 3-(trichlorogermyl)- CAS No. 15961-24-7

Propanoyl chloride, 3-(trichlorogermyl)-

Cat. No.: B095135
CAS No.: 15961-24-7
M. Wt: 270.5 g/mol
InChI Key: VWHUZNBSDQCMRD-UHFFFAOYSA-N
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Description

Propanoyl chloride, 3-(trichlorogermyl)-: is a chemical compound extensively used in scientific research. It is the acyl chloride derivative of propionic acid and is known for its versatile nature. This compound is a colorless, corrosive, and volatile liquid, making it suitable for various applications, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-(trichlorogermyl)- can be synthesized through the reaction of propionic acid with thionyl chloride, followed by the introduction of trichlorogermane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The process involves:

  • Reacting propionic acid with thionyl chloride to form propanoyl chloride.
  • Introducing trichlorogermane to the reaction mixture to obtain the final product.

Industrial Production Methods: Industrial production of propanoyl chloride, 3-(trichlorogermyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Propanoyl chloride, 3-(trichlorogermyl)- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form propionic acid and trichlorogermane.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are substituted propanoyl derivatives.

    Hydrolysis: The products are propionic acid and trichlorogermane.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Propanoyl chloride, 3-(trichlorogermyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acyl derivatives and in catalysis.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-(trichlorogermyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acyl derivatives. The molecular targets include nucleophilic sites on various molecules, and the pathways involved are primarily substitution and hydrolysis reactions.

Comparison with Similar Compounds

    Propanoyl chloride: Lacks the trichlorogermyl group, making it less versatile in certain applications.

    Trichlorogermane: Does not have the acyl chloride functionality, limiting its use in acylation reactions.

Uniqueness: Propanoyl chloride, 3-(trichlorogermyl)- is unique due to the presence of both the acyl chloride and trichlorogermyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and makes it more versatile compared to similar compounds.

Properties

IUPAC Name

3-trichlorogermylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4GeO/c4-3(9)1-2-8(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUZNBSDQCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4GeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065981
Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15961-24-7
Record name 3-(Trichlorogermyl)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15961-24-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trichlorogermyl)propionyl chloride
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